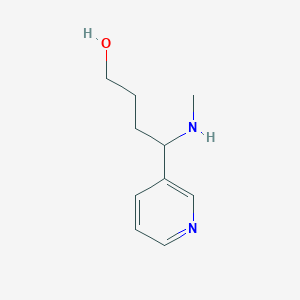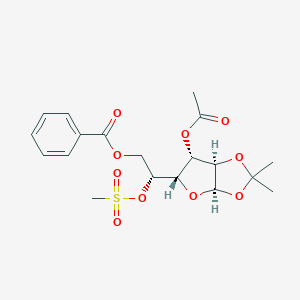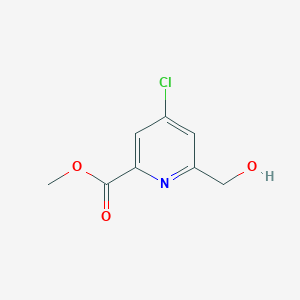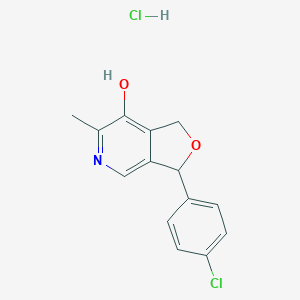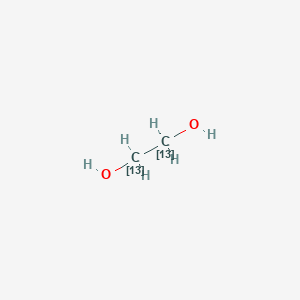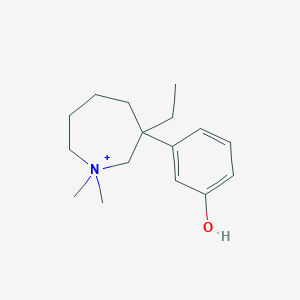
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is a chemical compound that has been studied extensively in scientific research. It is a member of the azepine family of compounds and is known to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist. It is also believed to inhibit the reuptake of these neurotransmitters, leading to increased levels in the brain. These actions are thought to contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters such as serotonin and dopamine. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, it has been found to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- in lab experiments is its potential therapeutic effects. It has been found to have potential use in the treatment of various neurological disorders and cancers. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which could be useful in the study of various diseases. One limitation is that its mechanism of action is not fully understood, which could make it difficult to study in certain contexts.
Zukünftige Richtungen
There are several future directions for research on 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl-. One direction is to further study its potential use in the treatment of various neurological disorders and cancers. Another direction is to further study its mechanism of action to gain a better understanding of how it works. Additionally, future research could focus on optimizing the synthesis method to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- involves the reaction of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- with an appropriate base. This reaction results in the formation of the azepine ring and the subsequent formation of the 1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- compound. This synthesis method has been studied extensively and has been found to be efficient and effective.
Wissenschaftliche Forschungsanwendungen
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- has been found to have various scientific research applications. It has been studied for its potential use as an antidepressant, antipsychotic, and anxiolytic agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been studied for its potential use in the treatment of various cancers.
Eigenschaften
CAS-Nummer |
103939-92-0 |
|---|---|
Produktname |
1H-Azepinium, 3-ethylhexahydro-3-(3-hydroxyphenyl)-1,1-dimethyl- |
Molekularformel |
C16H26NO+ |
Molekulargewicht |
248.38 g/mol |
IUPAC-Name |
3-(3-ethyl-1,1-dimethylazepan-1-ium-3-yl)phenol |
InChI |
InChI=1S/C16H25NO/c1-4-16(14-8-7-9-15(18)12-14)10-5-6-11-17(2,3)13-16/h7-9,12H,4-6,10-11,13H2,1-3H3/p+1 |
InChI-Schlüssel |
NOLDCYJGILSJLZ-UHFFFAOYSA-O |
SMILES |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCC1(CCCC[N+](C1)(C)C)C2=CC(=CC=C2)O |
Synonyme |
N-methylmeptazinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



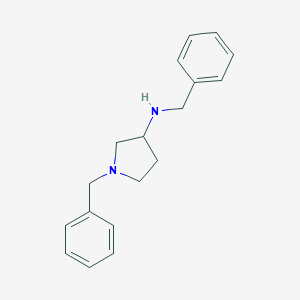

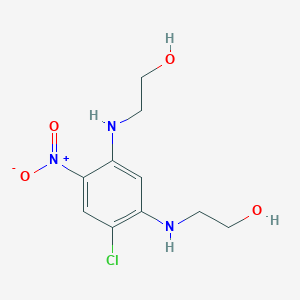
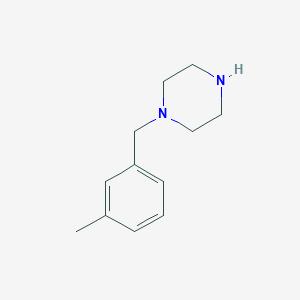
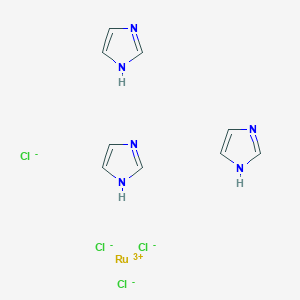
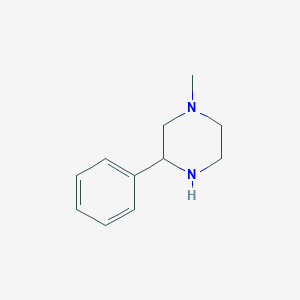
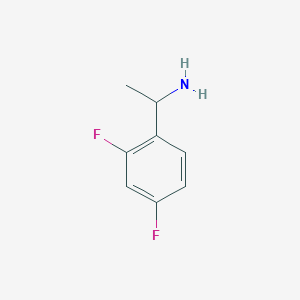
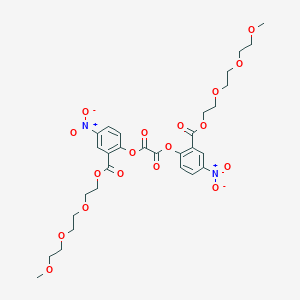
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
